

A Comparative Guide to Halogenated Aniline Reference Standards for Pharmaceutical Analysis

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Compound of Interest					
Compound Name:	2-chloro-N-cyclobutyl-4-iodoaniline				
Cat. No.:	B1427988	Get Quote			

Introduction

In the landscape of pharmaceutical research and development, the purity and characterization of reference standards are paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of "2-chloro-4-iodoaniline" as a representative reference standard for a class of halogenated anilines. While the specific compound "2-chloro-N-cyclobutyl-4-iodoaniline" was the initial focus, a lack of available data has necessitated the use of its parent compound as a proxy. This document is intended for researchers, scientists, and drug development professionals, offering a comparison with other relevant aniline derivatives, detailing analytical methodologies, and outlining the qualification process for such standards. Aniline and its derivatives are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties of Selected Aniline Reference Standards

The selection of an appropriate reference standard is critical and is often based on its structural similarity to the analyte of interest, as well as its physical and chemical properties. Below is a comparison of 2-chloro-4-iodoaniline with other relevant aniline-based compounds that can be utilized as reference standards in various analytical applications.



Property	2-chloro-4- iodoaniline	4-chloro-2- iodoaniline	4-bromo-2- chloro-6- iodoaniline	Aniline (USP Reference Standard)
CAS Number	42016-93-3[2]	63069-48-7	56141-11-8[3]	62-53-3[4]
Molecular Formula	C6H5CIIN[2][5]	C6H5CIIN	C6H4BrClIN[3]	C6H5NH2
Molecular Weight	253.47 g/mol [2] [5]	253.47 g/mol	332.36 g/mol [3]	93.13 g/mol
Melting Point	70-73 °C[2]	39-43 °C	Not available	-6 °C[4]
Appearance	Light orange powder/solid[6]	Solid	Not available	Colorless to brown oily liquid[4]
Purity (Typical)	97%[2]	98%	Not available	Primary Pharmaceutical Standard

Experimental Protocols for Analysis

The qualification and routine use of reference standards necessitate robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aniline and its derivatives due to its sensitivity and resolving power.[7][8]

General HPLC-UV Method for the Analysis of Halogenated Anilines

This protocol is a representative method and may require optimization for specific compounds and matrices.

1. Instrumentation:

• HPLC system with a quaternary pump, autosampler, and UV-Vis detector.



2. Chromatographic Conditions:

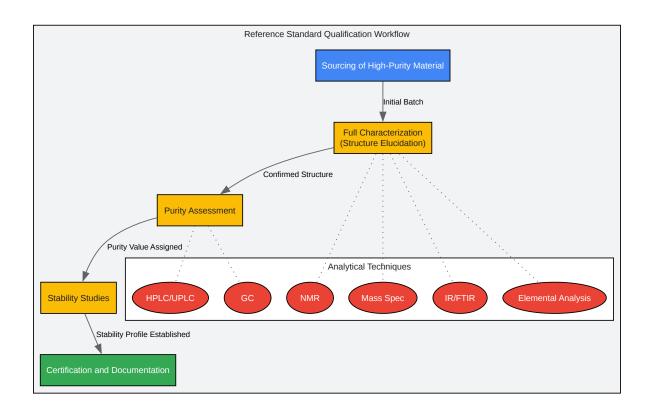
- Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 μm) or equivalent C18 column.[8]
- Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with an acidic modifier (e.g., 0.05% sulfuric acid or formic acid). A typical starting point could be a 45:55 (v/v) mixture of acetonitrile and buffered water.[8]
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30 °C.[9]
- Detection Wavelength: UV detection at 200 nm or 254 nm, where aniline derivatives typically exhibit strong absorbance.[8]
- Injection Volume: 10 μL.[9]
- 3. Standard and Sample Preparation:
- Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
- Working Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
- Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the working standards to a concentration within the calibration range.
- 4. Analysis and Data Interpretation:
- Inject the working standards to establish a calibration curve of peak area versus concentration.
- Inject the sample solution.
- The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. The identity of the analyte can be confirmed by comparing its retention



time with that of the reference standard.

Workflow for Reference Standard Qualification

The establishment of a new reference standard is a rigorous process to ensure its identity, purity, and stability.[10][11] The following diagram illustrates a typical workflow for the qualification of a new chemical reference standard in the pharmaceutical industry.



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